5-Ethyl-3,3,4-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

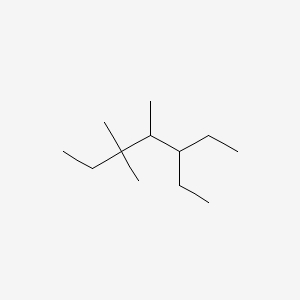

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-73-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-3,3,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(8-2)10(4)12(5,6)9-3/h10-11H,7-9H2,1-6H3 |

InChI Key |

CUWOOQVXUDOHOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Ethyl-3,3,4-trimethylheptane

Executive Summary

This document provides a concise technical overview of the chemical compound 5-Ethyl-3,3,4-trimethylheptane. The primary focus of this guide is to furnish researchers and professionals in the scientific community with fundamental data, including its chemical identifiers and physicochemical properties. It is important to note that, as a saturated acyclic hydrocarbon, this compound is not typically associated with direct applications in drug development or complex biological signaling pathways. Consequently, this guide centers on its chemical identity and characteristics.

Chemical Identification and Properties

This compound is a branched alkane. Its unique structure is defined by a heptane (B126788) backbone with ethyl and methyl substituents at specific positions. The standard identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Data Presentation: Physicochemical Properties

The quantitative data available for this compound are summarized in the table below. These properties are primarily based on computational models and standard chemical references.

| Property | Value | Source |

| CAS Number | 62198-73-6 | [1] |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point (estimated) | 199 °C | [2] |

| Density (estimated) | 0.7850 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4371 | [2] |

| InChIKey | CUWOOQVXUDOHOC-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Due to the absence of this compound in biological or pharmacological research, there are no established experimental protocols related to its biological activity, efficacy, or mechanism of action.

Biological Activity and Relevance in Drug Development

Extensive searches of scientific databases and chemical registries have yielded no evidence of significant biological activity for this compound. As a simple, non-polar hydrocarbon, it lacks the functional groups typically required for specific interactions with biological macromolecules such as proteins or nucleic acids. Such compounds are generally considered biologically inert and are not pursued as candidates in drug discovery pipelines.

Consequently, there is no information regarding its involvement in any signaling pathways, and therefore, no corresponding diagrams can be generated. The core requirements for visualizations of experimental workflows or logical relationships are not applicable to this compound due to the lack of relevant research.

Logical Framework for Compound Classification

To illustrate the classification and general context of this compound, the following diagram outlines its position within the broader family of chemical compounds.

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a structurally defined branched alkane with the CAS number 62198-73-6.[1] Its primary relevance is within the domain of organic chemistry as a structural isomer of dodecane. The available data on this compound are limited to its basic physicochemical properties. There is no current evidence to suggest any application or relevance to the fields of pharmacology, drug development, or biological research. Therefore, complex experimental protocols and signaling pathway information are not available for this compound.

References

In-Depth Technical Guide: Physical Properties of 5-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

5-Ethyl-3,3,4-trimethylheptane is a saturated hydrocarbon with the molecular formula C12H26. As a non-polar organic compound, its physical characteristics are primarily governed by van der Waals forces. The following table summarizes the key physical property data that has been computationally predicted or estimated for this compound.

| Physical Property | Value | Data Type | Source |

| Molecular Weight | 170.33 g/mol | Computed | [1][2] |

| Boiling Point | 199 °C | Not Specified | [2] |

| Melting Point | -50.8 °C | Estimated | [2] |

| Density | 0.7850 g/cm³ | Not Specified | [2] |

| Refractive Index | 1.4371 | Not Specified | [2] |

| Octanol/Water Partition Coefficient (LogP) | 5.7 | Computed | [1] |

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the determination of the physical properties of this compound. However, the following section outlines generalized, standard methodologies that are broadly applicable for determining such properties for liquid alkanes.

Generalized Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

Caption: Generalized workflow for physical property determination.

Methodology Descriptions:

-

Fractional Distillation: This technique would be the primary method for purifying a liquid sample of this compound. By carefully controlling the temperature, fractions with a narrow boiling range can be collected, significantly increasing the purity of the compound.

-

Gas Chromatography (GC): Following purification, GC analysis is essential to confirm the purity of the sample. A single, sharp peak would indicate a high degree of purity, which is crucial for accurate physical property measurements.

-

Boiling Point Determination: The boiling point can be precisely measured during fractional distillation by recording the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Melting Point Determination: For the melting point, which is very low for this compound, a cryostat in conjunction with a differential scanning calorimeter (DSC) would be the preferred method. The DSC would detect the enthalpy change associated with the solid-to-liquid phase transition.

-

Density Measurement: A pycnometer, a flask with a specific volume, would be used to determine the density. By measuring the mass of the known volume of the substance, the density can be calculated. Temperature control is critical for this measurement.

-

Refractive Index Measurement: A calibrated refractometer would be used to measure the refractive index of the purified liquid. This property is dependent on temperature and the wavelength of light used.

Signaling Pathways and Biological Activity

As a simple, non-polar hydrocarbon, this compound is not expected to have specific signaling pathways or significant biological activity in the context of drug development. Its primary relevance in a pharmaceutical setting would likely be as a non-polar solvent or as a reference compound in analytical chemistry. No information regarding its interaction with biological systems was found in the surveyed literature.

Due to the lack of information on signaling pathways or complex experimental workflows involving this compound, no corresponding diagrams have been generated.

References

A Technical Guide to 5-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the branched alkane 5-Ethyl-3,3,4-trimethylheptane, focusing on its physicochemical properties and synthetic pathways. While this molecule is a simple hydrocarbon and not typically associated with pharmacological activity or specific biological signaling pathways, this guide furnishes the core chemical data and methodologies relevant to its study in a chemical research context.

Section 1: Core Molecular Properties

This compound is a saturated hydrocarbon and a structural isomer of dodecane. Its core identity is defined by its molecular structure, formula, and weight.

The molecular formula for this compound is C₁₂H₂₆.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth position and three methyl groups at the third and fourth positions. Based on this formula, the molecular weight is a fundamental constant for any quantitative analysis.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62198-73-6 | PubChem[1] |

Section 2: Physicochemical Data

The physical properties of this compound are characteristic of a branched alkane of its size, indicating it is a liquid at standard conditions with low water solubility. While extensive experimental data for this specific isomer is not widely published, reliable estimated values are available and summarized below.

Table 2: Estimated Physicochemical Properties

| Property | Value | Unit | Notes |

|---|---|---|---|

| Boiling Point | 199 | °C | Estimated |

| Density | 0.7850 | g/cm³ | Estimated |

| Refractive Index | 1.4371 | Estimated |

| Melting Point | -50.8 | °C | Estimated |

Section 3: Logical and Structural Relationships

As a highly branched alkane, understanding the connectivity of its carbon skeleton is crucial. The following diagram illustrates the structural formula of the molecule.

Section 4: Experimental Protocols - Synthesis

The synthesis of a specific, highly-branched alkane like this compound is not trivial and typically involves multi-step processes. A common and powerful method for forming carbon-carbon bonds to create such structures is the Grignard reaction, followed by dehydration and hydrogenation.[2]

Protocol: Synthesis via Grignard Reaction

This protocol outlines a plausible, generalized workflow for producing a highly-branched alkane.

-

Grignard Reagent Formation:

-

Objective: To prepare an organomagnesium halide (Grignard reagent).

-

Procedure: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

-

Carbonyl Addition:

-

Objective: To form a tertiary alcohol by reacting the Grignard reagent with a suitable ketone.

-

Procedure: The selected ketone (e.g., 3,3-dimethyl-2-pentanone) is dissolved in anhydrous ether and slowly added to the cooled Grignard reagent solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred and then quenched by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

-

-

Dehydration of Alcohol:

-

Objective: To eliminate water from the alcohol to form a mixture of alkenes.

-

Procedure: The crude alcohol is heated with a strong acid catalyst, such as phosphoric acid or sulfuric acid.[2] The resulting alkene products are distilled from the reaction mixture.

-

-

Hydrogenation of Alkene:

-

Objective: To saturate the carbon-carbon double bond to yield the final alkane.

-

Procedure: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. A catalyst such as 10% palladium on carbon (Pd/C) is used under a hydrogen atmosphere.[2] The reaction is monitored until hydrogen uptake ceases.

-

-

Purification and Analysis:

-

Objective: To isolate and verify the pure product.

-

Procedure: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude alkane is purified, typically by fractional distillation or preparative gas chromatography. The final structure and purity are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The following diagram illustrates the workflow for this synthetic protocol.

Section 5: Biological Activity Context

For professionals in drug development, it is important to note that simple, saturated hydrocarbons like this compound are not known to possess specific biological activity. They lack the functional groups (e.g., hydroxyls, amines, carbonyls) necessary for targeted interactions with biological macromolecules such as receptors or enzymes. Their biological effects, if any, are typically limited to non-specific mechanisms related to their lipophilicity, such as disruption of cell membranes at high concentrations. Therefore, this compound is not a candidate for drug development, and concepts like "signaling pathways" are not applicable. Its primary relevance is in the fields of organic chemistry, materials science, and as a potential component or additive in fuels and lubricants.[3]

References

5-Ethyl-3,3,4-trimethylheptane structural isomers

An In-depth Technical Guide to 5-Ethyl-3,3,4-trimethylheptane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a structural isomer of dodecane (B42187) (C12H26). Due to the vast number of 355 possible structural isomers of dodecane, this guide focuses on providing a comparative analysis of a selection of these isomers, with a primary focus on this compound. This document summarizes available physicochemical data, outlines general experimental protocols for the synthesis and characterization of highly-branched alkanes, and presents a logical classification of dodecane isomers. While specific experimental data for this compound is limited in publicly accessible literature, this guide aggregates computed data and provides adaptable methodologies relevant to its study.

Introduction

Dodecane and its structural isomers are alkanes with the chemical formula C12H26.[1] These saturated hydrocarbons are significant components of fuels and lubricants and serve as important model compounds in various fields of chemical research. The extensive branching possibilities in dodecane lead to a large number of structural isomers, each with unique physical and chemical properties. This compound is one such highly branched isomer. Understanding the properties and synthesis of these isomers is crucial for applications ranging from fuel formulation to the development of new materials.

Physicochemical Data of Dodecane Isomers

Quantitative experimental data for this compound is scarce. However, computed data from reputable sources like PubChem provides valuable insights into its properties and allows for comparison with other dodecane isomers. The following table summarizes key computed physicochemical properties for this compound and a selection of other C12H26 isomers.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | CAS Number |

| n-Dodecane | C12H26 | 170.34 | 216.3 | -9.6 | 0.749 | 112-40-3[2] |

| This compound | C12H26 | 170.33 | 199 (estimated) | -50.8 (estimated) | 0.785 (estimated) | 62198-73-6[3][4] |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | 170.34 | 177.5 | -60.9 | 0.751 | 13475-82-6 |

| 2,2,3,3,4,4-Hexamethylhexane | C12H26 | 170.34 | 207 | - | - | 13475-80-4 |

| 5-Ethyl-2,2,4-trimethylheptane | C12H26 | 170.33 | Not Available | Not Available | Not Available | 62199-09-1[5] |

| 4-Ethyl-3,3,5-trimethylheptane | C12H26 | 170.33 | Not Available | Not Available | Not Available | 62198-74-7[6] |

| 3,4,5-Trimethyl-5-ethylheptane | C12H26 | 170.33 | Not Available | Not Available | Not Available | Not Available[7] |

| 5-Ethyl-2,4,4-trimethylheptane | C12H26 | 170.33 | Not Available | Not Available | Not Available | 62198-64-5[8] |

Note: Most data for the branched isomers are computed or estimated and should be used as a reference. Experimental validation is recommended.

Experimental Protocols

Synthesis of Highly-Branched Alkanes (General Procedure)

The synthesis of highly-branched alkanes such as this compound can be approached through various methods in organic synthesis. A common strategy involves the coupling of smaller alkyl fragments. One such generalized approach is the Grignard reaction followed by dehydration and hydrogenation.

Objective: To synthesize a highly-branched alkane via a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation.

Materials:

-

Appropriate alkyl halides (e.g., for Grignard reagent formation and as an electrophile)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ketone or ester as the electrophile

-

Acid catalyst for dehydration (e.g., H2SO4, H3PO4)

-

Palladium on carbon (Pd/C) catalyst for hydrogenation

-

Hydrogen gas source

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Apparatus for distillation and purification

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the appropriate alkyl halide in anhydrous ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled.

-

Once the Grignard reagent has formed, it is ready for the next step.

-

-

Coupling Reaction:

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of a suitable ketone or ester in anhydrous ether or THF. The choice of the ketone/ester will determine the final branched structure. For this compound, a multi-step synthesis involving sequential additions might be necessary.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

-

Dehydration:

-

Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

-

Heat the mixture to distill the alkene product. The temperature will depend on the boiling point of the expected alkene.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and distill to purify the alkene.

-

-

Hydrogenation:

-

Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude alkane.

-

Purify the final product by distillation.

-

Characterization by Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and analyzing volatile compounds like alkane isomers.

Objective: To separate and identify the components of a mixture of dodecane isomers.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5 or similar).

-

Autosampler or manual syringe for injection.

-

Data acquisition and processing software.

Materials:

-

Helium or Hydrogen as carrier gas.

-

Compressed air and hydrogen for the FID.

-

A standard mixture of n-alkanes for retention index calculation.

-

The sample containing the mixture of dodecane isomers, dissolved in a volatile solvent like hexane.

GC Method Parameters (Example):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Oven Program | Initial Temp: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 250 °C | |

| Final Hold: 5 min at 250 °C | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in hexane.

-

Standard Analysis: Inject a standard mixture of n-alkanes (e.g., C8-C20) to determine their retention times under the established GC conditions. This is used to calculate Kovats retention indices.

-

Sample Analysis: Inject the prepared sample solution into the GC.

-

Data Analysis:

-

Identify the peaks in the chromatogram corresponding to the different isomers.

-

Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

-

Compare the retention indices of the unknown peaks with literature values or with previously run standards of known isomers for identification.

-

The peak area can be used for quantitative analysis if a suitable internal or external standard is used.

-

Visualization of Isomer Relationships

The structural isomers of dodecane can be classified based on the length of the longest carbon chain (the parent alkane). This provides a logical framework for understanding the relationships between the vast number of isomers.

Caption: Logical classification of dodecane isomers.

Conclusion

This compound is a representative of the vast family of dodecane structural isomers. While specific experimental data for this compound is limited, this guide provides a framework for its study by presenting computed physicochemical data, outlining general and adaptable experimental protocols for its synthesis and characterization, and offering a logical classification of its related isomers. The provided information is intended to support researchers, scientists, and drug development professionals in their work with complex branched alkanes. Further experimental investigation is necessary to fully characterize the properties of this compound and its numerous isomers.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H26 | CID 53424857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3,4-trimethyl-5-ethylheptane [chemicalbook.com]

- 5. 5-Ethyl-2,2,4-trimethylheptane | C12H26 | CID 18711155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethyl-3,3,5-trimethylheptane | C12H26 | CID 53424860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trimethyl- 5-ethyl-heptane, b [webbook.nist.gov]

- 8. 5-Ethyl-2,4,4-trimethylheptane | C12H26 | CID 53428973 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the IUPAC Nomenclature of Dodecane Isomers (C12H26)

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) represents a fascinating case study in structural isomerism, with 355 distinct branched-chain isomers existing for this molecular formula. Each isomer possesses a unique three-dimensional structure, leading to different physicochemical properties and, consequently, a unique IUPAC name. This guide provides a detailed methodology for the systematic naming of these isomers, supported by quantitative data and experimental protocols relevant to their characterization.

The Foundation of IUPAC Nomenclature for Branched Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a systematic and unambiguous name for every organic compound. For branched-chain alkanes like the isomers of dodecane, the core principles are as follows:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. This chain's name forms the base of the IUPAC name (e.g., octane, nonane, decane).

-

Number the Parent Chain : The carbon atoms in the parent chain are numbered consecutively from the end that gives the substituent groups the lowest possible locants (numbers).

-

Identify and Name Substituents : All groups attached to the parent chain that are not part of it are considered substituents (alkyl groups). Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

-

Assign Locants to Substituents : The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.

-

Alphabetize and Assemble the Name : The substituents are listed in alphabetical order (e.g., ethyl before methyl). Prefixes like "di-", "tri-", and "tetra-" are used if the same substituent appears multiple times but are ignored for alphabetization. The complete name is assembled by listing the locants and names of the substituents, followed by the name of the parent chain.

Illustrative Examples: Naming Isomers of Dodecane

To illustrate this process, let's consider a few structural isomers of C12H26:

-

2-Methylundecane : The longest chain is eleven carbons long (undecane), with a methyl group on the second carbon.

-

3-Ethyl-4-propyloctane : The longest chain is eight carbons long (octane). There is an ethyl group on the third carbon and a propyl group on the fourth. The substituents are listed alphabetically.

-

2,2,4,6,6-Pentamethylheptane : The parent chain is a heptane (B126788) (seven carbons). There are five methyl groups located at positions 2, 2, 4, 6, and 6.

The systematic application of these rules ensures that every one of the 355 isomers of dodecane has a distinct and descriptive name.

Physicochemical Properties of Selected Dodecane Isomers

The structural differences between isomers, even those with the same molecular formula, lead to variations in their physical properties. Increased branching generally lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Dodecane | C12H26 | 216.3 | -9.6 | 0.749 |

| 2-Methylundecane | C12H26 | 215.8 | -21.4 | 0.755 |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | 178.1 | -53.2 | 0.747 |

| 5-Propylnonane | C12H26 | 210-212 | - | 0.762 |

Note: Data is compiled from various chemical databases. Exact values may vary slightly depending on the source and experimental conditions.

Experimental Protocol: Determination of Boiling Point

The boiling point is a critical parameter for the characterization of alkane isomers. A standard method for its determination is distillation.

Objective: To determine the boiling point of a liquid C12H26 isomer at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser (Liebig or Graham)

-

Thermometer (with appropriate range, e.g., -10 to 360 °C)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Sample Preparation: Place a measured volume of the C12H26 isomer into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently. As the liquid heats, vapor will rise and come into contact with the thermometer bulb.

-

Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. This stable temperature, observed when the liquid is consistently condensing and dripping into the receiving flask, is recorded as the boiling point.

-

Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

-

Completion: Stop heating once a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Visualization of the IUPAC Naming Workflow

The logical steps for naming a branched alkane can be visualized as a flowchart, ensuring a systematic and reproducible process.

5-Ethyl-3,3,4-trimethylheptane chemical structure

An In-depth Technical Guide to 5-Ethyl-3,3,4-trimethylheptane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this branched alkane. This document summarizes key molecular identifiers, physicochemical properties, and presents a conceptual framework for its synthesis and analysis.

Chemical Identity and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the fifth position and three methyl groups at the third and fourth positions.

Molecular Identifiers

Key identifiers for this compound are summarized in the table below. These are essential for database searches and regulatory documentation.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 62198-73-6[1] |

| Molecular Formula | C₁₂H₂₆[1] |

| InChI | InChI=1S/C12H26/c1-7-11(8-2)10(4)12(5,6)9-3/h10-11H,7-9H2,1-6H3[1] |

| InChIKey | CUWOOQVXUDOHOC-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CC)C(C)C(C)(C)CC[1] |

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in research and development. The data available for this compound are presented below.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | 199°C | ChemicalBook (Estimate)[2] |

| Melting Point | -50.8°C | ChemicalBook (Estimate)[2] |

| Density | 0.7850 g/cm³ | ChemicalBook (Estimate)[2] |

| Refractive Index | 1.4371 | ChemicalBook (Estimate)[2] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the atoms and the arrangement of the substituent groups along the main heptane chain.

References

Thermodynamic Properties of Highly Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanes, the simplest class of hydrocarbons, form the backbone of many organic molecules, including those of significant interest in the pharmaceutical and materials science sectors. The arrangement of carbon atoms within an alkane molecule—specifically, the degree of branching—profoundly influences its thermodynamic properties. Understanding these properties is critical for predicting molecular stability, reactivity, and intermolecular interactions, which are fundamental aspects of drug design, formulation, and chemical process optimization. This technical guide provides a comprehensive overview of the core thermodynamic properties of highly branched alkanes, detailed experimental methodologies for their determination, and visual representations of the underlying principles.

The Influence of Branching on Thermodynamic Stability

A central theme in the thermodynamics of alkanes is the observation that for a given number of carbon atoms (i.e., for a set of isomers), a higher degree of branching generally leads to greater thermodynamic stability. This increased stability is primarily reflected in the standard enthalpy of formation (ΔH°f). More branched alkanes have a more negative (or less positive) enthalpy of formation compared to their linear counterparts, indicating they are in a lower energy state.

Several factors contribute to this phenomenon:

-

Intramolecular Interactions: While historically attributed to concepts like hyperconjugation, more recent and detailed computational analyses point towards complex electronic correlation effects. The compact, more spherical structure of a highly branched alkane allows for more favorable intramolecular electron interactions, which lowers the overall energy of the molecule.

-

Intermolecular Forces: Straight-chain alkanes have a larger surface area, leading to stronger intermolecular van der Waals forces. In the gas phase, the focus of standard state thermodynamic properties, this effect is negligible. However, it significantly influences physical properties like boiling point, where linear alkanes have higher boiling points than their branched isomers.

-

Steric Hindrance: While extensive branching can introduce steric strain and decrease stability, for many common alkanes, the stabilizing effects of branching outweigh the destabilizing steric effects.

Core Thermodynamic Properties

The thermodynamic behavior of a substance is primarily described by three key properties: enthalpy, entropy, and heat capacity. The Gibbs free energy, derived from enthalpy and entropy, provides the ultimate measure of thermodynamic spontaneity.

Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., solid carbon as graphite (B72142) and gaseous hydrogen, H₂). As noted, increased branching leads to a lower (more negative) ΔH°f, signifying greater stability. This is because less energy is released upon combustion of a more stable isomer.[1]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or the number of possible microscopic arrangements (microstates) of a system. For alkanes, the primary contributions to entropy are translational, rotational, and vibrational motions, as well as conformational flexibility. Linear alkanes, with their greater flexibility and larger number of possible conformations, generally possess a higher standard molar entropy than their more rigid, compact branched isomers.[2] This means that while branching is enthalpically favorable, it is entropically unfavorable.

Heat Capacity (Cₚ)

The heat capacity at constant pressure (Cₚ) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin) at constant pressure. It is related to the various ways a molecule can store energy in its translational, rotational, and vibrational modes.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of enthalpy and entropy and is the ultimate indicator of thermodynamic stability under standard conditions. It is calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature (typically 298.15 K). Since the enthalpy term (ΔH°f) is the dominant factor in determining the stability of alkane isomers, the trend in ΔG°f generally follows the trend in ΔH°f, with more branched alkanes having a more negative Gibbs free energy of formation.

Data Presentation: Thermodynamic Properties of Hexane (B92381) Isomers

The following table summarizes the standard thermodynamic properties for the five isomers of hexane in the ideal gas phase at 298.15 K, illustrating the principles discussed above.

| Isomer | Structure | ΔH°f (kJ/mol) | S° (J/mol·K) | Cₚ (J/mol·K) |

| n-Hexane | CH₃(CH₂)₄CH₃ | -166.9 | 386.8 | 142.6 |

| 2-Methylpentane | CH₃CH(CH₃)(CH₂)₂CH₃ | -173.2 | 378.1 | 144.1 |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | -171.5 | 381.1 | 145.4 |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | -184.5 | 356.5 | 143.6 |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | -178.5 | 367.6 | 146.4 |

Data sourced from the NIST Chemistry WebBook.[3][4]

As the data shows, moving from the linear n-hexane to the most highly branched isomer, 2,2-dimethylbutane, the standard enthalpy of formation becomes progressively more negative, indicating increasing stability. Conversely, the standard molar entropy generally decreases with increased branching and reduced conformational freedom.

Mandatory Visualizations

Caption: Logical relationship between increased alkane branching and thermodynamic stability.

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Workflow for the spectroscopic determination of molar entropy.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The two primary methods are calorimetry, for measuring heat changes directly, and spectroscopy combined with statistical mechanics, for calculating properties from molecular parameters.

Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) is calculated.

Objective: To measure the heat released during the complete combustion of a liquid alkane at constant volume.

Methodology:

-

Calorimeter Calibration:

-

A substance with a precisely known heat of combustion, typically benzoic acid, is used to determine the heat capacity of the calorimeter (C_cal).

-

A pellet of benzoic acid of known mass (approx. 1 g) is placed in the sample crucible.

-

A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.

-

The bomb is assembled, sealed, and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.

-

The bomb is submerged in a known, precise volume of water (e.g., 2000 mL) inside the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.

-

-

Sample Combustion:

-

The procedure is repeated using a known mass of the liquid alkane sample (e.g., a highly branched hexane isomer). Liquid samples are typically held in a gelatin capsule.

-

The heat released by the combustion of the alkane (q_rxn) is calculated using the heat capacity of the calorimeter and the new measured temperature change.

-

-

Calculations:

-

The heat of reaction (q_rxn) is the sum of the heat absorbed by the water and the calorimeter.

-

The change in internal energy of combustion (ΔU_comb) is equal to -q_rxn.

-

The enthalpy of combustion (ΔH_comb) is calculated from the internal energy change using the relation ΔH = ΔU + Δ(PV), where Δ(PV) can be approximated by Δn_gas * RT, with Δn_gas being the change in the number of moles of gas in the balanced combustion equation.

-

Finally, the standard enthalpy of formation (ΔH°f) of the alkane is calculated using Hess's Law, utilizing the experimentally determined ΔH°c and the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

CₓHᵧ(l) + (x + y/4)O₂(g) → xCO₂(g) + (y/2)H₂O(l)

ΔH°c = [x * ΔH°f(CO₂) + (y/2) * ΔH°f(H₂O)] - [ΔH°f(CₓHᵧ)]

-

Protocol 2: Determination of Standard Molar Entropy via Spectroscopy and Statistical Mechanics

This protocol describes how to calculate the absolute entropy of an alkane in the ideal gas state from its molecular properties, which are determined spectroscopically.

Objective: To calculate the standard molar entropy (S°) by summing its translational, rotational, and vibrational contributions, which are derived from molecular parameters.

Methodology:

-

Spectroscopic Analysis:

-

High-resolution infrared (IR) and Raman spectra of the gaseous alkane sample are recorded.

-

From these spectra, the fundamental vibrational frequencies (νᵢ) of the molecule are identified and assigned to specific vibrational modes (stretching, bending, etc.).[5]

-

Analysis of the rotational fine structure within the vibrational bands (or using microwave spectroscopy) allows for the determination of the molecule's rotational constants, from which the principal moments of inertia (Iₐ, Iₑ, Iₑ) are calculated.

-

-

Statistical Mechanics Calculations:

-

The total entropy is the sum of translational, rotational, and vibrational contributions: S° = S°_trans + S°_rot + S°_vib (electronic contribution is negligible for alkanes at standard temperatures).

-

Translational Entropy (S°_trans): Calculated using the Sackur-Tetrode equation, which depends on the molecular mass (M), temperature (T), and pressure.[6] S°_trans = R ln[(2πmkT)³/² V / (h³N)] + 5/2 R

-

Rotational Entropy (S°_rot): Calculated from the moments of inertia (I) and the symmetry number (σ) of the molecule. The symmetry number accounts for the number of indistinguishable orientations of the molecule.[6] S°_rot = R ln[π¹/²(8π²kT/h²)³/²(IₐIₑIₑ)¹/² / σ] + 3/2 R

-

Vibrational Entropy (S°_vib): Calculated by summing the contribution from each of the 3N-6 (for non-linear molecules) vibrational modes, using the frequencies (νᵢ) obtained from the spectra.[6] S°_vib = R Σᵢ [xᵢ/(eˣᵢ-1) - ln(1-e⁻ˣᵢ)], where xᵢ = hνᵢ/kT

-

-

Summation: The individual entropy contributions are summed to yield the total standard molar entropy (S°) of the alkane in the ideal gas state.

Conclusion

The degree of branching in alkanes is a critical structural feature that dictates their thermodynamic properties. Highly branched alkanes are enthalpically more stable than their linear isomers, a property that has significant implications for their use in various applications, from fuel formulations to the design of molecular scaffolds in drug development. This enhanced stability, however, is countered by a decrease in molar entropy due to their more compact and conformationally restricted nature. The precise determination of these properties through experimental methods like bomb calorimetry and spectroscopy, coupled with the theoretical framework of statistical mechanics, provides the fundamental data required for accurate chemical modeling and process design in scientific and industrial research.

References

A Technical Guide to the Solubility of 5-Ethyl-3,3,4-trimethylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethyl-3,3,4-trimethylheptane is a highly branched aliphatic hydrocarbon (C12H26). Understanding its solubility is crucial for applications ranging from reaction chemistry to formulation science. This document outlines the theoretical solubility principles governing this compound, presents qualitative and estimated quantitative solubility data, and provides standardized methodologies for experimental determination. Due to the compound's specific structure, publicly available quantitative data is scarce; therefore, this guide leverages data from the structurally similar and commercially common isomer, isodododecane (2,2,4,6,6-pentamethylheptane), to provide a reliable predictive framework.

Introduction: Compound Properties and Solubility Principles

This compound is a non-polar molecule. Its structure consists entirely of carbon-carbon and carbon-hydrogen single bonds, resulting in a symmetric electron distribution and a lack of a significant dipole moment. The primary intermolecular forces it can exert are weak van der Waals (London dispersion) forces.

The fundamental principle governing its solubility is "like dissolves like." This means it will readily dissolve in solvents that are also non-polar and rely on van der Waals forces for cohesion.[1][2][3][4] Conversely, it will be virtually insoluble in highly polar, hydrogen-bonding solvents like water.[1][2] When an alkane dissolves in a non-polar organic solvent, the energy required to break the existing van der Waals forces between solvent molecules is compensated by the formation of new van der Waals forces between the solvent and the alkane solute.[1][2][3][4]

Solubility Profile

No specific quantitative solubility data for this compound has been published in peer-reviewed literature. However, its behavior is expected to be nearly identical to that of its isomer, isododecane, which is widely used as a solvent and emollient.[5][6] Isododecane is described as miscible with many organic solvents, silicones, and other hydrocarbons, while being insoluble in water.[5][6][7][8]

The following table summarizes the expected solubility based on these principles and data from isododecane.

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity | Expected Solubility |

| Hexane | Non-polar Aliphatic | Very Low | Miscible |

| Toluene | Non-polar Aromatic | Very Low | Miscible |

| Diethyl Ether | Slightly Polar | Low | Soluble / Miscible |

| Chloroform | Slightly Polar | Low | Soluble / Miscible |

| Acetone | Polar Aprotic | Medium | Sparingly Soluble |

| Ethanol | Polar Protic | High | Sparingly Soluble / Poor |

| Methanol | Polar Protic | High | Poorly Soluble |

| Water | Polar Protic | Very High | Insoluble |

Note: "Miscible" indicates solubility in all proportions. Data is extrapolated from the known properties of alkanes and isododecane.[1][2][5][7]

Logical Framework for Solubility Prediction

The solubility of a non-polar solute like this compound is determined by the balance of intermolecular forces between the solute, the solvent, and the solute-solvent mixture. The following diagram illustrates this relationship.

Caption: Logical diagram of the "like dissolves like" principle for alkane solubility.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound is the Isothermal Saturation Method . This analytical gravimetric technique provides accurate quantitative data.

Objective: To determine the mass of solute that dissolves in a given mass of solvent at a constant temperature to achieve a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 μm)

-

Gas chromatograph (GC) or other suitable analytical instrument (optional, for validation)

Procedure:

-

Preparation: Add an excess amount of the solute (this compound) to a pre-weighed vial. "Excess" means adding enough solute so that a separate, undissolved phase remains visible after equilibration.

-

Solvent Addition: Record the exact mass of the solute added. Then, add a known mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25°C). Agitate the mixture using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Settling: After equilibration, allow the vial to rest in the thermostatic bath without agitation for at least 12 hours to let the undissolved solute phase settle completely.

-

Sampling: Carefully extract a known mass of the clear, supernatant liquid (the saturated solution) using a pre-weighed syringe. To avoid contamination from the undissolved phase, draw the liquid from the top layer.

-

Evaporation: Dispense the extracted saturated solution into a pre-weighed, clean vial. Place this vial in a vacuum oven at a moderate temperature to slowly evaporate the solvent, leaving only the dissolved solute behind.

-

Quantification: Once the solvent is fully evaporated (i.e., when the mass of the vial is constant), weigh the vial containing the solute residue.

-

Calculation: The solubility is calculated as grams of solute per 100 grams of solvent.

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent in sample = (Mass of saturated solution sample) - (Mass of dissolved solute)

-

Solubility ( g/100g ) = (Mass of dissolved solute / Mass of solvent in sample) * 100

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for the Isothermal Saturation Method.

Conclusion

This compound, as a C12 branched alkane, exhibits solubility characteristics typical of non-polar compounds. It is expected to be miscible with other hydrocarbons and non-polar organic solvents and insoluble in polar solvents like water. While specific quantitative data is not available, its solubility profile can be reliably predicted from its structural isomer, isododecane. For precise applications, the Isothermal Saturation Method provides a robust and accurate means of experimental determination. This understanding is foundational for its effective use in chemical synthesis, product formulation, and other scientific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. haltermann-carless.com [haltermann-carless.com]

- 6. atamankimya.com [atamankimya.com]

- 7. ISODODECANE - Ataman Kimya [atamanchemicals.com]

- 8. Isododecane | Cosmetic Ingredients Guide [ci.guide]

The Isomers of Dodecane (C12H26): A Technical Guide to their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C12H26, exists as 355 structural isomers.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of these isomers, detailing the evolution of their synthesis, isolation, and characterization. The document summarizes key quantitative data, outlines historical experimental protocols, and employs visualizations to illustrate the logical progression of scientific understanding in this area of organic chemistry.

Historical Context: The Dawn of Alkane Chemistry

The story of C12H26 isomers is intrinsically linked to the broader history of alkane chemistry, which began to take shape in the 19th century. Early chemists like the French chemist Michel Eugène Chevreul and the British chemist Michael Faraday laid the groundwork for understanding hydrocarbons. However, it was the systematic work of chemists like Carl Schorlemmer and Hermann Kolbe that propelled the field forward.

Schorlemmer's research in the 1860s, spurred by the analysis of British coal and American petroleum, led to the isolation and study of a series of alkanes.[4] His work contributed significantly to the understanding of isomeric relationships and the constitution of these simple hydrocarbons, earning him recognition as a founder of petrochemistry.[4] Around the same period, Hermann Kolbe was instrumental in the development of synthetic organic chemistry, demonstrating that organic compounds could be synthesized from inorganic starting materials, which challenged the prevailing theory of vitalism.[5] His work on the electrolysis of carboxylate salts (the Kolbe electrolysis) provided a method for the synthesis of hydrocarbons.[1][5]

The primary source of dodecane and its isomers in the 19th century was petroleum. The development of fractional distillation in the mid-19th century was a critical technology that allowed for the separation of crude oil into fractions based on boiling points.[6][7] This technique would have been the principal method for isolating dodecane-rich fractions, from which individual isomers could then be further purified.

Experimental Protocols: From Synthesis to Characterization

The identification and characterization of the vast number of C12H26 isomers relied on a combination of synthetic methods and analytical techniques that evolved over time.

Historical Synthetic Methodologies

While the initial discovery of dodecane isomers likely involved their isolation from petroleum, synthetic methods were crucial for confirming structures and preparing pure samples for study. Two key 19th-century reactions were likely employed for the synthesis of branched alkanes:

-

Wurtz Reaction: Discovered by Charles Adolphe Wurtz in 1855, this reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[6][8] This method was one of the earliest techniques for synthesizing larger alkanes from smaller precursors.

-

Generalized Protocol for Wurtz Reaction:

-

An alkyl halide (e.g., a hexyl bromide) is dissolved in an anhydrous ether.

-

Sodium metal is added to the solution, initiating the coupling reaction.

-

The reaction mixture is typically refluxed to promote the formation of the symmetrical alkane.

-

The resulting alkane is then isolated and purified, often by distillation.

-

-

-

Grignard Reaction: Developed by Victor Grignard in the early 20th century, this reaction utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds. This versatile reaction would have allowed for the synthesis of a wide variety of branched dodecane isomers.

-

Generalized Protocol for Grignard Reaction:

-

A Grignard reagent is prepared by reacting an alkyl halide (e.g., a hexyl bromide) with magnesium metal in an anhydrous ether.

-

This Grignard reagent is then reacted with a suitable electrophile, such as another alkyl halide or a carbonyl compound.

-

The reaction mixture is then hydrolyzed to yield the final alkane product.

-

Purification is typically achieved through extraction and distillation.

-

-

Historical Analytical and Characterization Techniques

Once isolated or synthesized, the structure of a C12H26 isomer would have been determined using a combination of physical and chemical methods available in the 19th and early 20th centuries.

-

Fractional Distillation: This was the primary method for both isolating isomers from petroleum and purifying synthetic products. The separation is based on differences in boiling points, with more volatile (lower boiling point) isomers distilling first.[6][7]

-

Density Measurement: The density of a purified isomer would be determined and used as a characteristic physical property.

-

Combustion Analysis: This fundamental technique was used to determine the empirical formula of a hydrocarbon.[7][9] A weighed sample of the isomer would be completely burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. From these masses, the ratio of carbon to hydrogen in the original compound could be calculated, confirming its formula as C12H26.

-

Molecular Weight Determination: Techniques such as vapor density measurements (Dumas method) or freezing point depression (cryoscopy) were used to determine the molecular weight of the compound, confirming the molecular formula.

Quantitative Data of Selected C12H26 Isomers

The physical properties of C12H26 isomers vary depending on their structure. Generally, increased branching leads to lower boiling points and melting points compared to the linear n-dodecane.

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | CH3(CH2)10CH3 | 216.3 | -9.6 | 0.749 @ 20°C |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | 210 | -46.8 | 0.74 @ 20°C |

| 3-Methylundecane | CH3CH2CH(CH3)(CH2)7CH3 | 210.8 | -58 | 0.749 |

| 2,2-Dimethyldecane | (CH3)3C(CH2)7CH3 | 201 | -50.8 (est.) | 0.7406 |

| 2,3-Dimethyldecane | CH3CH(CH3)CH(CH3)(CH2)6CH3 | 206 | -50.8 (est.) | 0.7521 |

| 2,4-Dimethyldecane | CH3CH(CH3)CH2CH(CH3)(CH2)5CH3 | 200.4 | -50.8 (est.) | 0.749 |

| 2,6-Dimethyldecane | CH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3 | Not Found | Not Found | Not Found |

| 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | 170-195 | -60 | 0.749 |

Note: Some of the melting points are estimated values.

Visualizing the Scientific Workflow

The discovery and characterization of C12H26 isomers followed a logical progression of scientific inquiry. The following diagrams, created using the DOT language, illustrate these workflows.

Conclusion

The discovery and history of C12H26 isomers are a testament to the foundational principles of organic chemistry developed in the 19th and early 20th centuries. The combination of isolation from natural sources like petroleum, the development of synthetic methods such as the Wurtz and Grignard reactions, and the application of analytical techniques like fractional distillation and combustion analysis allowed for the identification and characterization of this large family of hydrocarbons. While modern analytical techniques have greatly simplified the process, the pioneering work of early chemists laid the essential groundwork for our current understanding of isomerism and the vast structural diversity of organic molecules.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Zeisel determination - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. grokipedia.com [grokipedia.com]

- 7. A Short Note On Alkanes Combustion [unacademy.com]

- 8. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 5-Ethyl-3,3,4-trimethylheptane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,3,4-trimethylheptane, a branched alkane with the molecular formula C₁₂H₂₆. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed structural information and standardized experimental protocols. The information presented herein is based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Predicted Mass Spectrometry Data

Mass spectrometry of branched alkanes is characterized by fragmentation at points of branching to yield stable carbocations.[1][2][3] For this compound, the molecular ion peak (M⁺) is expected to be of low abundance or potentially absent due to the highly branched structure.[1][2][3] The fragmentation is dominated by cleavage at the C3, C4, and C5 positions, leading to the formation of stable tertiary and secondary carbocations.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure of Cation | Notes |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion | Expected to be of very low intensity or absent. |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical | Cleavage at C5. |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical | Cleavage at C4. |

| 113 | [C₈H₁₇]⁺ | Loss of a butyl radical | Cleavage at C3. |

| 99 | [C₇H₁₅]⁺ | Loss of a pentyl radical | Further fragmentation. |

| 85 | [C₆H₁₃]⁺ | Loss of a hexyl radical | Further fragmentation. |

| 71 | [C₅H₁₁]⁺ | Loss of a heptyl radical | Further fragmentation, likely a stable tertiary carbocation. |

| 57 | [C₄H₉]⁺ | Loss of an octyl radical | A common and often abundant fragment in branched alkanes. |

| 43 | [C₃H₇]⁺ | Loss of a nonyl radical | A common fragment. |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR data are based on the chemical environment of each nucleus. Protons and carbons in alkanes are highly shielded and appear in the upfield region of the spectrum.[4]

Predicted ¹H-NMR Data

The proton NMR spectrum of this compound is expected to show complex multiplets due to extensive spin-spin coupling. The chemical shifts are estimated based on the substitution pattern of the carbon to which the protons are attached.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (C1, C7) | 0.8 - 0.9 | Triplet |

| -CH₂- (C2, C6) | 1.2 - 1.4 | Multiplet |

| -C(CH₃)₂ (at C3) | 0.8 - 0.9 | Singlet |

| -CH(CH₃)- (at C4) | 0.8 - 0.9 | Doublet |

| -CH- (at C4) | 1.4 - 1.6 | Multiplet |

| -CH(CH₂CH₃)- (at C5) | 1.3 - 1.5 | Multiplet |

| -CH₂CH₃ (at C5) | 1.2 - 1.4 | Multiplet |

| -CH₂CH₃ (at C5) | 0.8 - 0.9 | Triplet |

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the degree of substitution and the local electronic environment.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C7 | 10 - 15 |

| C2, C6 | 20 - 30 |

| C3 | 30 - 40 (Quaternary) |

| C(CH₃)₂ (at C3) | 25 - 35 |

| C4 | 40 - 50 (Tertiary) |

| -CH(CH₃)- (at C4) | 15 - 25 |

| C5 | 45 - 55 (Tertiary) |

| -CH₂CH₃ (at C5) | 25 - 35 |

| -CH₂CH₃ (at C5) | 10 - 15 |

Experimental Protocols

The following are generalized protocols for the acquisition of mass spectrometry and NMR data for branched alkanes like this compound.

Mass Spectrometry (Electron Ionization)

Objective: To obtain a mass spectrum detailing the fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject the sample into the GC. The GC column will separate the analyte from any impurities. A non-polar column is suitable for alkanes.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample tube into the NMR probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Typical parameters include a 30° pulse, a spectral width of 200-220 ppm, and a relaxation delay to ensure quantitative data if needed.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. GCMS Section 6.9.2 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-3,3,4-trimethylheptane via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of highly branched alkanes is a significant endeavor in organic chemistry, driven by their applications as fuel additives, specialty lubricants, and as structural motifs in medicinal chemistry. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it an ideal method for constructing complex hydrocarbon skeletons.[1][2] This document provides a detailed protocol for the synthesis of 5-Ethyl-3,3,4-trimethylheptane, a representative highly branched alkane, utilizing a two-step approach involving the formation of a tertiary alcohol via a Grignard reaction, followed by its subsequent reduction.[1][3] This method offers flexibility in the design of the target alkane by allowing for variations in the Grignard reagent and the ketone starting materials.[1]

Overall Reaction Scheme

The synthesis of this compound is proposed via the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol intermediate. This intermediate is then deoxygenated to yield the final alkane. The retrosynthetic analysis suggests two plausible routes. This protocol will focus on the reaction between sec-butylmagnesium bromide and 3,4,4-trimethyl-2-pentanone.

Step 1: Grignard Reaction - Formation of 5-Ethyl-3,3,4-trimethylheptan-4-ol

Step 2: Reduction of the Tertiary Alcohol to this compound

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3,3,4-trimethylheptan-4-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate. All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture, as Grignard reagents are highly sensitive to water.[4][5] Anhydrous solvents are essential.[5]

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

3,4,4-trimethyl-2-pentanone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine. The purple color of the iodine should fade upon initiation of the reaction.[4]

-

In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color.[4] Gentle warming may be required to start the reaction.

-

Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0°C in an ice-water bath.

-

Dissolve 3,4,4-trimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purify the crude product by flash column chromatography or distillation to obtain pure 5-Ethyl-3,3,4-trimethylheptan-4-ol.

-

Protocol 2: Reduction of 5-Ethyl-3,3,4-trimethylheptan-4-ol to this compound

This protocol describes the conversion of the tertiary alcohol to the final alkane product. This is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

Materials:

-

5-Ethyl-3,3,4-trimethylheptan-4-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (B145695) or ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dehydration to 5-Ethyl-3,3,4-trimethylhept-4-ene:

-

In a round-bottom flask, place the purified 5-Ethyl-3,3,4-trimethylheptan-4-ol.

-

Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.

-

Heat the mixture under distillation to remove the alkene product as it is formed.

-

Wash the collected distillate with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and distill to obtain the purified alkene.

-

-

Catalytic Hydrogenation:

-

Dissolve the purified 5-Ethyl-3,3,4-trimethylhept-4-ene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by distillation.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants (Grignard Step) | |

| 2-bromobutane | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| 3,4,4-trimethyl-2-pentanone | 1.0 eq |

| Intermediate Product | |

| Product Name | 5-Ethyl-3,3,4-trimethylheptan-4-ol |

| Expected Yield | 70-85% |

| Purity (post-purification) | >95% (by GC-MS) |

| Reactants (Reduction Step) | |

| 5-Ethyl-3,3,4-trimethylheptan-4-ol | 1.0 eq |

| 10% Pd/C | 1-5 mol% |

| Final Product | |

| Product Name | This compound |

| Expected Overall Yield | 60-75% |

| Purity (post-purification) | >98% (by GC-MS) |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Gas Chromatography Methods for the Analysis of 5-Ethyl-3,3,4-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-3,3,4-trimethylheptane is a branched-chain alkane, a class of compounds relevant in various fields, including petroleum analysis, environmental monitoring, and as potential impurities or metabolites in drug development processes. Accurate and reliable quantification of such compounds is crucial. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes. This document provides a detailed protocol for the analysis of this compound using gas chromatography, suitable for research and quality control purposes. The methodologies presented are based on established principles for the analysis of complex hydrocarbon mixtures.

Principle of Analysis

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). For alkanes, separation is primarily governed by their boiling points and, to a lesser extent, their molecular structure.[1] Non-polar stationary phases are the industry standard for this type of analysis.[1] Following separation, a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. GC-MS provides the added benefit of mass spectral data, which aids in the definitive identification of the analyte.

Experimental Protocols

This section details the recommended instrumentation, reagents, and procedures for the GC analysis of this compound.

3.1. Reagents and Materials

-

Analytical Standard: this compound (CAS: 62198-73-6), of known purity.

-

Solvent: High-purity n-hexane or other suitable organic solvent for sample and standard dilution.

-

Carrier Gas: Helium or Hydrogen, ultra-high purity grade.

-

Calibration Standards: A series of calibration standards should be prepared by accurately diluting the analytical standard in the chosen solvent to cover the expected concentration range of the samples.

3.2. Instrumentation

A gas chromatograph equipped with the following components is recommended:

-

Inlet: Split/Splitless injector.

-

Column: A non-polar capillary column is recommended for the analysis of branched alkanes. Suitable options are listed in the table below.

-

Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantitative analysis and confirmation of identity.

-

Data Acquisition and Processing Software.

3.3. Recommended GC Method Parameters

The following table summarizes two proposed GC methods for the analysis of this compound. Method 1 is a general-purpose method suitable for routine analysis, while Method 2 is optimized for higher resolution.

| Parameter | Method 1: General Purpose | Method 2: High Resolution |

| Column | DB-1, HP-1, or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms, Rtx-5MS, or equivalent (5% Phenyl / 95% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C | 270 °C |